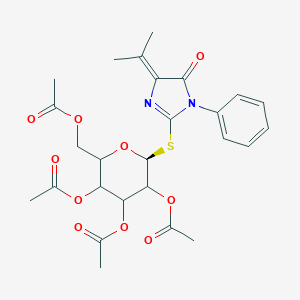![molecular formula C24H20ClN3O5S B303510 N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B303510.png)
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide, also known as CDKI-73, is a novel compound that has been synthesized for the purpose of scientific research. This compound has shown promising results in various studies, particularly in the field of cancer research.
Mécanisme D'action
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide acts as a dual inhibitor of cyclin-dependent kinase 9 (CDK9) and DNA methyltransferase 1 (DNMT1). CDK9 is a protein kinase that is involved in the regulation of transcription, while DNMT1 is an enzyme that is involved in DNA methylation. N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide inhibits the activity of CDK9 and DNMT1, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide inhibits the phosphorylation of RNA polymerase II, leading to the inhibition of transcription and cell proliferation. N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide also induces the expression of p21, a protein that is involved in the regulation of the cell cycle. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), leading to the induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has several advantages for lab experiments. It is a highly specific inhibitor of CDK9 and DNMT1, which makes it a useful tool for studying the role of these proteins in various biological processes. N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide also has a relatively low toxicity, which allows for its use in in vivo studies. However, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide. One area of research is the optimization of the synthesis method to obtain higher yields of pure N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide. Another area of research is the development of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide analogs with improved solubility and potency. In addition, further studies are needed to fully understand the long-term effects of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide and its potential use in the treatment of various diseases. Finally, the use of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Méthodes De Synthèse
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide was synthesized using a multi-step process that involved the reaction of 2,4-dimethoxybenzaldehyde with 2-amino-5-chlorobenzonitrile to form 5-chloro-2,4-dimethoxyphenyl imidazole. This intermediate was then reacted with 4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazole-2-thiol to form N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide. The synthesis method was optimized to obtain high yields of pure N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide.
Applications De Recherche Scientifique
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effect on normal cells. In addition to its anti-cancer properties, N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
Nom du produit |
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide |
|---|---|
Formule moléculaire |
C24H20ClN3O5S |
Poids moléculaire |
498 g/mol |
Nom IUPAC |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenylimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H20ClN3O5S/c1-31-20-13-21(32-2)18(12-17(20)25)26-22(29)14-34-24-27-19(11-16-9-6-10-33-16)23(30)28(24)15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,26,29)/b19-11+ |
Clé InChI |
RZBBAKMSHLRZCC-YBFXNURJSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1NC(=O)CSC2=N/C(=C/C3=CC=CO3)/C(=O)N2C4=CC=CC=C4)Cl)OC |
SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC(=CC3=CC=CO3)C(=O)N2C4=CC=CC=C4)Cl)OC |
SMILES canonique |
COC1=CC(=C(C=C1NC(=O)CSC2=NC(=CC3=CC=CO3)C(=O)N2C4=CC=CC=C4)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



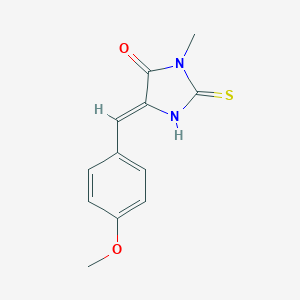
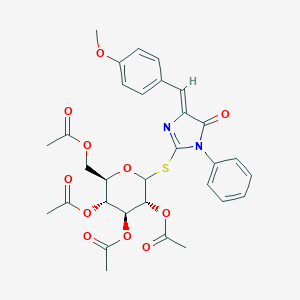
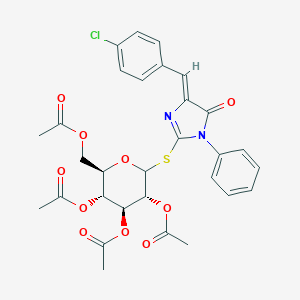
![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B303434.png)
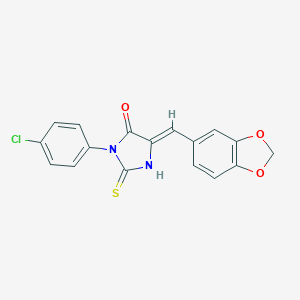

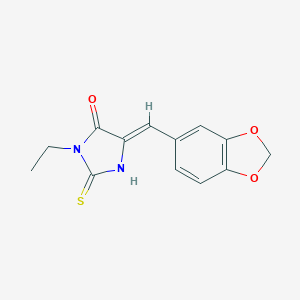
![3-Benzyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303439.png)
![3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303441.png)

![2-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303445.png)
![1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B303446.png)
![2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303447.png)
